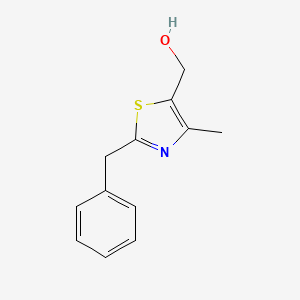![molecular formula C12H21BrO B14596441 1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene CAS No. 60996-42-1](/img/structure/B14596441.png)
1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene: is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This compound features a bromine atom and an isopropoxy group attached to a cyclononene ring, making it a unique and interesting molecule for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene typically involves the following steps:
Formation of Cyclononene: The starting material, cyclononene, can be synthesized through the hydrogenation of cyclononyne.
Bromination: The cyclononene is then subjected to bromination using bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) to introduce the bromine atom at the desired position.
Isopropylation: The final step involves the introduction of the isopropoxy group. This can be achieved by reacting the brominated cyclononene with isopropanol in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of bromine and cyclononene in industrial reactors.
Efficient Isopropylation: Utilizing continuous flow reactors for the isopropylation step to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the double bond can lead to the formation of cyclononane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of 9-[(propan-2-yl)oxy]cyclonon-1-ene derivatives with different functional groups.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of cyclononane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may affect signaling pathways, metabolic pathways, and other biochemical processes depending on its specific interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-9-[(propan-2-yl)oxy]cyclooct-1-ene
- 1-Bromo-9-[(propan-2-yl)oxy]cyclodec-1-ene
- 1-Chloro-9-[(propan-2-yl)oxy]cyclonon-1-ene
Uniqueness
1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene is unique due to its specific ring size and the presence of both a bromine atom and an isopropoxy group. This combination of features imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
60996-42-1 |
|---|---|
Molekularformel |
C12H21BrO |
Molekulargewicht |
261.20 g/mol |
IUPAC-Name |
1-bromo-9-propan-2-yloxycyclononene |
InChI |
InChI=1S/C12H21BrO/c1-10(2)14-12-9-7-5-3-4-6-8-11(12)13/h8,10,12H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
XMNQMPMUQOUHKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1CCCCCCC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



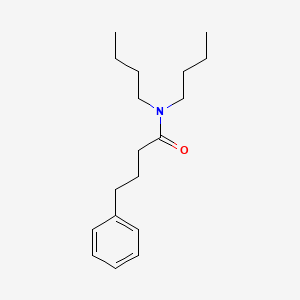
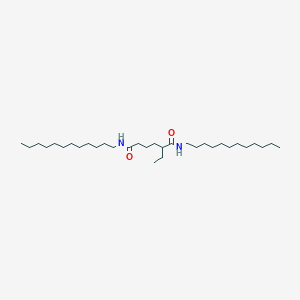
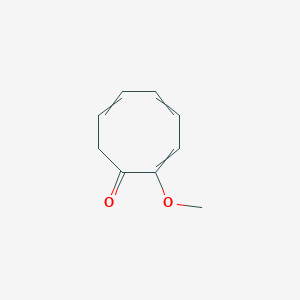
![Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14596379.png)

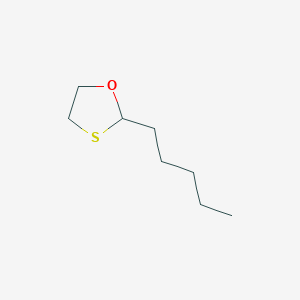
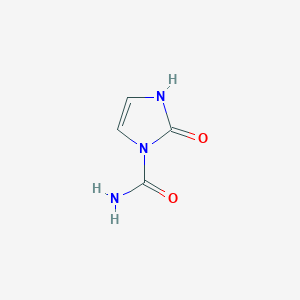
![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)
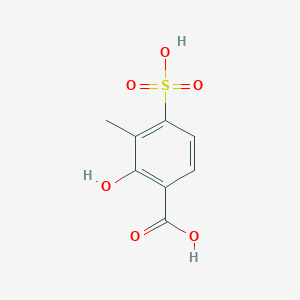
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)
